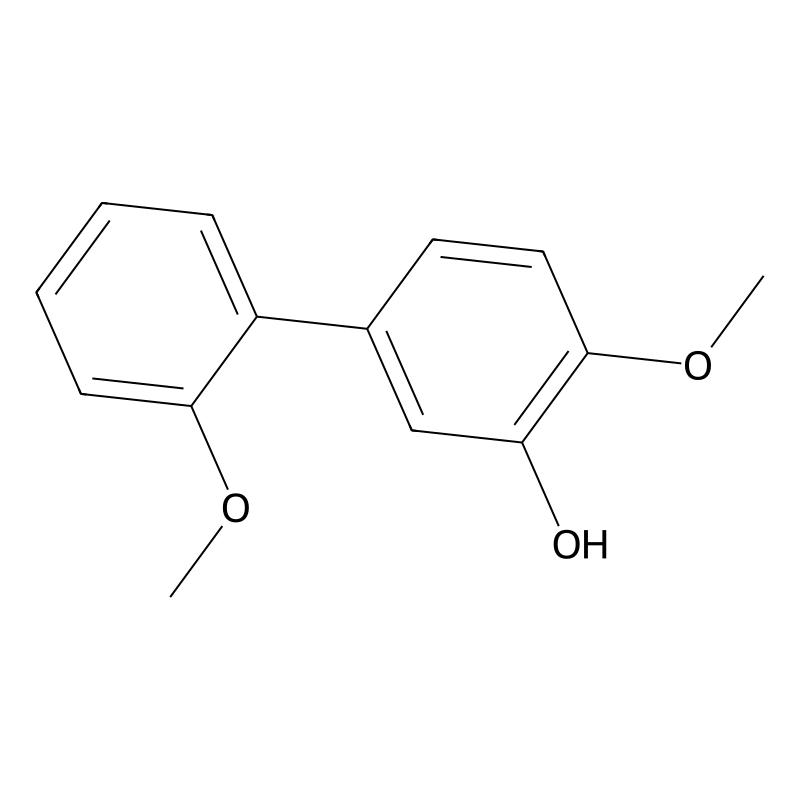

2-Methoxy-5-(2-methoxyphenyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methoxy-5-(2-methoxyphenyl)phenol, also known as 2-methoxy-5-(o-methoxyphenyl)phenol, is an organic compound characterized by its phenolic structure. It consists of a central phenol moiety substituted with two methoxy groups and an additional phenyl group. The molecular formula is , and it has a molecular weight of approximately 244.29 g/mol. This compound exhibits a complex structure that contributes to its unique chemical properties and biological activities.

- Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives, which may exhibit different biological activities.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Alkylation: The phenolic hydroxyl group can participate in alkylation reactions, leading to the formation of ether derivatives.

These reactions make the compound versatile in synthetic organic chemistry, allowing for the development of various derivatives with potential applications in pharmaceuticals and materials science.

Research has indicated that 2-methoxy-5-(2-methoxyphenyl)phenol exhibits significant biological activity. Studies suggest that it possesses antioxidant properties, which can help mitigate oxidative stress in biological systems. Additionally, it has been evaluated for its anti-inflammatory effects and potential cardioprotective properties against oxidative stress-induced vascular complications . These biological activities make it a candidate for further pharmacological studies and potential therapeutic applications.

The synthesis of 2-methoxy-5-(2-methoxyphenyl)phenol typically involves several steps:

- Starting Materials: The synthesis often begins with readily available phenolic compounds.

- Methoxylation: Methoxy groups are introduced using methanol and an acid catalyst.

- Coupling Reaction: A coupling reaction between substituted phenols can be performed to yield the final product.

For example, one synthesis method involves the reaction of 2-methoxyphenol with appropriate electrophiles under controlled conditions to achieve the desired substitution pattern .

The uniqueness of 2-methoxy-5-(2-methoxyphenyl)phenol lies in its specific substitution pattern that enhances its biological activity compared to these similar compounds. This distinctive feature may lead to novel therapeutic applications that leverage its antioxidant and anti-inflammatory properties more effectively than those offered by its analogs.

Interaction studies involving 2-methoxy-5-(2-methoxyphenyl)phenol have focused on its effects on cellular systems and its potential interactions with various biomolecules. For instance, studies have demonstrated its ability to modulate oxidative stress pathways and influence inflammatory responses in vitro and in vivo . These findings highlight its potential role in therapeutic contexts, particularly regarding diseases associated with oxidative stress.